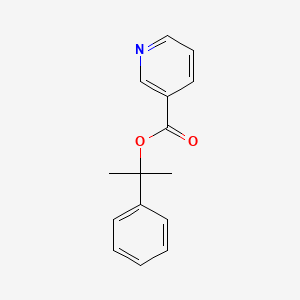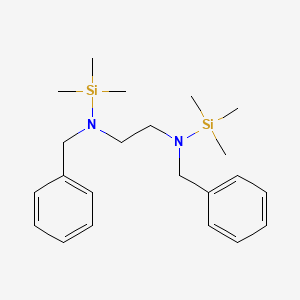
N~1~,N~2~-Dibenzyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Dibenzyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two benzyl groups and two trimethylsilyl groups attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dibenzyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with benzyl chloride and trimethylsilyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reactions. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) and are conducted under an inert atmosphere to prevent moisture and air from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Dibenzyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride or trimethylsilyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding amine oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
N~1~,N~2~-Dibenzyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Potential use in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N~2~-Dibenzyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its structural features allow it to interact with biological macromolecules, potentially modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dibenzylethylenediamine: Similar structure but lacks the trimethylsilyl groups.
N,N’-Bis(trimethylsilyl)ethylenediamine: Similar structure but lacks the benzyl groups.
N,N,N’,N’-Tetramethylethylenediamine: Different substituents but similar diamine backbone.
Uniqueness
N~1~,N~2~-Dibenzyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine is unique due to the presence of both benzyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
113522-44-4 |
|---|---|
Molecular Formula |
C22H36N2Si2 |
Molecular Weight |
384.7 g/mol |
IUPAC Name |
N,N'-dibenzyl-N,N'-bis(trimethylsilyl)ethane-1,2-diamine |
InChI |
InChI=1S/C22H36N2Si2/c1-25(2,3)23(19-21-13-9-7-10-14-21)17-18-24(26(4,5)6)20-22-15-11-8-12-16-22/h7-16H,17-20H2,1-6H3 |
InChI Key |
DNJZDCFSDYYWEY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(CCN(CC1=CC=CC=C1)[Si](C)(C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]-](/img/structure/B14290669.png)
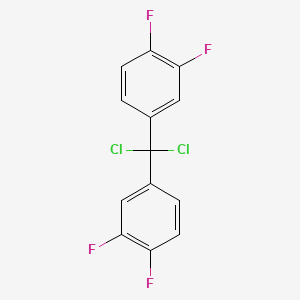
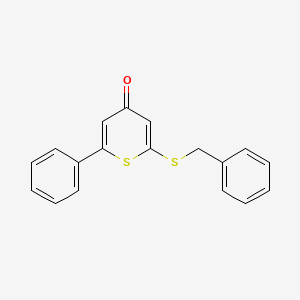

![5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one](/img/structure/B14290690.png)
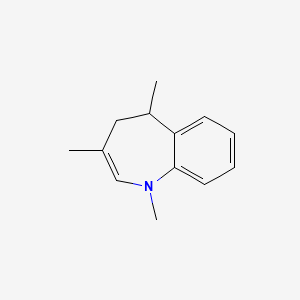
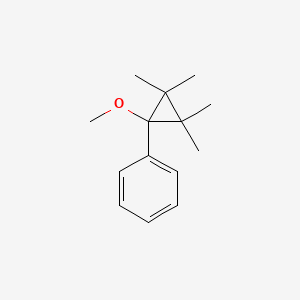
![4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate](/img/structure/B14290699.png)

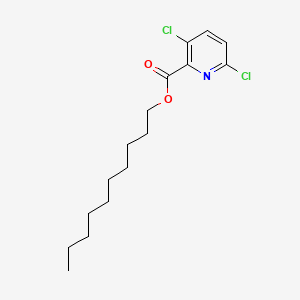
![Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane](/img/structure/B14290714.png)
![1-[2-(1H-Imidazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B14290722.png)
![1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane](/img/structure/B14290726.png)
